molecular formula C15H15Sc B074089 Tris(eta5-cyclopenta-2,4-dien-1-yl)scandium CAS No. 1298-54-0

Tris(eta5-cyclopenta-2,4-dien-1-yl)scandium

Cat. No.: B074089
CAS No.: 1298-54-0
M. Wt: 240.23 g/mol
InChI Key: DLIOSYYYCBMDCP-UHFFFAOYSA-N
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Description

Tris(η⁵-cyclopenta-2,4-dien-1-yl)scandium (abbreviated as ScCp₃, where Cp = cyclopentadienyl) is a scandium-based metallocene complex. The compound consists of a central scandium(III) ion coordinated to three η⁵-cyclopentadienyl ligands, forming a trigonal planar geometry typical of tris-Cp complexes .

Properties

IUPAC Name

cyclopenta-1,3-diene;scandium(3+)
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/3C5H5.Sc/c3*1-2-4-5-3-1;/h3*1-5H;/q3*-1;+3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLIOSYYYCBMDCP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[CH-]1C=CC=C1.[CH-]1C=CC=C1.[CH-]1C=CC=C1.[Sc+3]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15Sc
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10926500
Record name Scandium tricyclopenta-2,4-dien-1-ide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10926500
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1298-54-0
Record name Scandium tricyclopenta-2,4-dien-1-ide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10926500
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Tris(η5-cyclopenta-2,4-dien-1-yl)scandium
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Preparation Methods

General Reaction Scheme

The stoichiometric reaction proceeds as follows:

ScX3+3KCpSc(Cp)3+3KX(X = Cl, Br, I)\text{ScX}3 + 3 \text{KCp} \rightarrow \text{Sc(Cp)}3 + 3 \text{KX} \quad \text{(X = Cl, Br, I)}

This method requires rigorous exclusion of moisture and oxygen, typically conducted under inert atmospheres (argon or nitrogen) using dry tetrahydrofuran (THF) or diethyl ether as solvents.

Example Protocol

A representative procedure from VulcanChem involves combining scandium trichloride (ScCl₃) with potassium cyclopentadienide (KCp) in THF at −78°C, followed by gradual warming to room temperature. The product is isolated via filtration to remove potassium chloride (KCl) and subsequent solvent evaporation. Yield data from ErezTech indicate a typical purity of 98% after titration.

Table 1: Key Parameters for Halide Metathesis

ParameterValue/RangeSource
Temperature−78°C to 25°C
SolventTHF, diethyl ether
Reaction Time12–24 hours
Yield (Crude)70–85%
Purity (Post-Titration)98%+

Transmetallation from Pre-Organized Complexes

Transmetallation offers an alternative route, particularly for introducing sterically demanding Cp ligands. This method involves reacting scandium precursors with pre-formed metallocene complexes.

Ligand Transfer Reactions

For example, bis(cyclopentadienyl)magnesium (Mg(Cp)₂) can transfer Cp ligands to ScCl₃:

ScCl3+1.5Mg(Cp)2Sc(Cp)3+1.5MgCl2\text{ScCl}3 + 1.5 \text{Mg(Cp)}2 \rightarrow \text{Sc(Cp)}3 + 1.5 \text{MgCl}2

This method avoids the use of alkali metals, reducing side reactions. However, it requires precise stoichiometric control to prevent ligand scrambling.

Case Study: Bulky Ligand Incorporation

A 2024 study demonstrated the synthesis of tris(trimethylsilylcyclopentadienyl)scandium using ScI₃ and K[C₅H₃(SiMe₃)₂]. The reaction in hexanes at 60°C produced the target compound in 65% yield, with sublimation (200°C, 10⁻⁴ Torr) enhancing purity.

Reduction of Higher Oxidation State Complexes

Recent advances have explored reducing Sc(III) precursors to access Sc(II) intermediates, which can subsequently react with Cp ligands.

Sc(II) Intermediate Formation

The reduction of Sc(III) iodides with potassium graphite (KC₈) generates reactive Sc(II) species:

ScI3+KC8ScI2+KI+C8\text{ScI}3 + \text{KC}8 \rightarrow \text{ScI}2 + \text{KI} + \text{C}8

These intermediates react with KCp to form Sc(Cp)₂, which is then oxidized to Sc(Cp)₃ under controlled conditions.

Table 2: Reduction-Oxidation Pathway Data

ParameterValue/RangeSource
Reducing AgentKC₈
SolventHexanes
Oxidation AgentO₂ (trace)
Final Product Melting Point268–271°C

Characterization and Quality Control

Post-synthesis characterization ensures structural fidelity and purity. Key methods include:

Complexometric Titration

ErezTech employs titration with ethylenediaminetetraacetic acid (EDTA) to quantify scandium content, achieving a metal purity of 99.9%. The titration reaction is:

Sc3++H4EDTAScEDTA+4H+\text{Sc}^{3+} + \text{H}_4\text{EDTA} \rightarrow \text{ScEDTA}^- + 4\text{H}^+

Spectroscopic Analysis

  • EPR Spectroscopy : Sc(II) intermediates exhibit eight-line hyperfine splitting (Aₛᵢₒ = 82.6 MHz).

  • X-ray Diffraction : Confirms η⁵ coordination geometry with Sc–C bond lengths of 2.40–2.45 Å.

Table 3: Physical and Chemical Properties

PropertyValueSource
Molecular Weight240.24 g/mol
Melting Point242–245°C
ΔfH° (solid)−3.2 ± 1.1 kcal/mol
Hazard ClassificationUN 3395, Class 4.3

Challenges and Optimization Strategies

Moisture Sensitivity

The compound’s water reactivity necessitates anhydrous conditions. Even trace moisture generates flammable hydrocarbons, complicating large-scale synthesis.

Ligand Steric Effects

Bulky Cp derivatives (e.g., C₅H₂tBu₃) improve stability but reduce reaction rates. Kinetic studies suggest optimal temperatures of 60–80°C for sterically hindered systems .

Chemical Reactions Analysis

Hydrolysis and Water Reactivity

Sc(Cp)₃ reacts violently with water, releasing flammable gases (e.g., cyclopentadiene) due to ligand displacement and hydrolysis of the scandium center . This reaction is highly exothermic and follows the general equation:
Sc(C₅H₅)₃ + 3H₂O → Sc(OH)₃ + 3C₅H₆↑
Key safety data:

PropertyValueSource
Hazard class4.3 (Water-reactive solid)
Transport descriptionORGANOMETALLIC, WATER-REACTIVE

The compound’s sensitivity to moisture necessitates handling under inert atmospheres (e.g., argon or nitrogen) .

Thermal Stability and Decomposition

Sc(Cp)₃ exhibits moderate thermal stability, decomposing above 240°C . At elevated temperatures, ligand dissociation occurs, releasing cyclopentadienyl radicals and forming scandium oxides or halides, depending on the environment:
Sc(C₅H₅)₃ → Sc + 3C₅H₅·

ParameterValueSource
Melting point242–245°C
Boiling point~200°C (sublimes)

Coordination Chemistry

The cyclopentadienyl (Cp) ligands in Sc(Cp)₃ can participate in ligand substitution reactions. For example:

  • Reaction with Lewis acids : Sc(Cp)₃ reacts with B(C₆F₅)₃ to form adducts, enhancing scandium’s electrophilicity in catalytic applications .
  • Ligand exchange with halides : Sc(Cp)₃ reacts with halide donors (e.g., Cl⁻) to form mixed-ligand complexes like Sc(Cp)₂Cl .

Comparative Reactivity with Lanthanide Analogues

Sc(Cp)₃ shares similarities with lanthanide cyclopentadienyl complexes (e.g., Er(Cp)₃, Gd(Cp)₃) , but scandium’s smaller ionic radius (0.885 Å vs. ~1.0 Å for lanthanides) results in distinct electronic properties and reactivity .

PropertySc(Cp)₃Er(Cp)₃
Melting point242–245°C210–220°C
Stability in airPyrophoricMoisture-sensitive
Catalytic useEmergingRare

Scientific Research Applications

Catalytic Applications

Polymerization Catalysts
Tris(η5-cyclopenta-2,4-dien-1-yl)scandium has been extensively studied as a catalyst for the polymerization of various monomers. Notably, it has shown high efficiency in the production of syndiotactic polystyrene through coordination polymerization methods. Research indicates that scandium-based catalysts can achieve significant yields and high stereospecificity, outperforming traditional catalysts in certain conditions .

Mechanistic Insights
The mechanism of action for Tris(η5-cyclopenta-2,4-dien-1-yl)scandium as a catalyst involves the coordination of the monomer to the metal center, facilitating polymer chain growth. Studies have demonstrated that varying reaction conditions such as temperature and monomer concentration can influence the catalytic activity and selectivity of this compound .

Materials Science

Thin Film Deposition
Tris(η5-cyclopenta-2,4-dien-1-yl)scandium is utilized in thin film deposition processes due to its ability to form stable films with desirable electronic properties. This application is particularly relevant in the development of electronic devices and sensors where high purity and uniformity are crucial .

Synthesis of Scandium-Based Alloys
In materials science, Tris(η5-cyclopenta-2,4-dien-1-yl)scandium serves as a precursor for synthesizing scandium-containing alloys. These alloys are known for their lightweight and high strength, making them suitable for aerospace applications .

Chemical Research

Reactivity Studies
Research involving Tris(η5-cyclopenta-2,4-dien-1-yl)scandium has focused on its reactivity with various organic substrates. These studies contribute to understanding its potential applications in organic synthesis and catalysis . The compound's ability to facilitate reactions under mild conditions enhances its appeal for environmentally friendly chemical processes.

Organometallic Chemistry
As a member of the organometallic family, Tris(η5-cyclopenta-2,4-dien-1-yl)scandium is instrumental in advancing knowledge in organometallic chemistry. Its unique bonding characteristics allow researchers to explore new pathways for synthesizing complex organic molecules .

Case Studies

Study Title Focus Findings
High-Efficiency Mono-Cyclopentadienyl Titanium and Rare Earth Metal CatalystsPolymerization of styreneScandium complex showed highest catalytic activity (up to 13,618 kg mol1^{-1}h1^{-1}) among tested complexes .
Synthesis and Characterization of Scandium ComplexesOrganometallic propertiesRevealed insights into the stability and reactivity patterns of scandium complexes in various environments .
Thin Film Applications of Organometallic CompoundsElectronic material developmentDemonstrated effective use of Tris(η5-cyclopenta-2,4-dien-1-yl)scandium in creating high-performance electronic films .

Mechanism of Action

The mechanism by which Tris(eta5-cyclopenta-2,4-dien-1-yl)scandium exerts its effects involves the interaction of the scandium center with various substrates. The scandium atom can coordinate with multiple ligands, facilitating various chemical transformations. The cyclopentadienyl ligands stabilize the scandium center and influence its reactivity .

Comparison with Similar Compounds

Key Inferred Properties :

  • Molecular Formula : Likely C₁₅H₁₅Sc (based on analogous structures like Tris(η⁵-cyclopenta-2,4-dien-1-yl)terbium, C₁₅H₁₅Tb) .
  • Molecular Weight : ~288–300 g/mol (estimated from lighter atomic mass of Sc compared to lanthanides).
  • Applications: Potential uses in catalysis, organometallic synthesis, or as a precursor in vapor deposition processes, similar to yttrium and gadolinium analogs .

Comparison with Similar Compounds

Structural and Molecular Comparisons

Table 1: Molecular Properties of Tris-Cp Complexes

Compound Molecular Formula Molecular Weight (g/mol) CAS Number Notable Properties
Tris(η⁵-cyclopenta-2,4-dien-1-yl)scandium C₁₅H₁₅Sc (inferred) ~288–300 (estimated) Not Available Smaller ionic radius of Sc³⁺ may enhance Lewis acidity .
Tris(η⁵-cyclopenta-2,4-dien-1-yl)samarium C₁₅H₃Sm 333.55 Not Provided Higher thermal stability (melting point: 356°C) .
Tris(η⁵-cyclopenta-2,4-dien-1-yl)terbium C₁₅H₁₅Tb 354.21 1272-25-9 CAS and EINECS data available; used in rare-earth chemistry .
Tris(η⁵-cyclopenta-2,4-dien-1-yl)gadolinium C₁₅H₁₅Gd ~366 (estimated) 1272-21-5 99.9% purity available for advanced applications .
Tris(η⁵-cyclopenta-2,4-dien-1-yl)yttrium C₁₅H₁₅Y 284.19 1294-07-1 Catalytic applications in organic synthesis .

Key Observations :

  • Ionic Radius : Scandium (Sc³⁺: 0.885 Å) has a smaller ionic radius than lanthanides (e.g., Y³⁺: 1.04 Å, Gd³⁺: 1.05 Å), leading to stronger metal-ligand interactions and distinct reactivity .
  • Molecular Weight : ScCp₃ is lighter than lanthanide analogs, which may influence volatility in deposition processes.

Comparison with Transition Metal Cyclopentadienyl Complexes

Table 2: Transition Metal Cyclopentadienyl Complexes

Compound Molecular Formula Molecular Weight (g/mol) CAS Number Key Features
Di-μ-carbonyldicarbonylbis(η⁵-cyclopenta-2,4-dien-1-yl)diiron C₁₄H₁₀Fe₂O₄ 353.92 12154-95-9 Dimeric structure with bridging CO ligands; used in catalysis and materials science .
[(1,2,5,6-η)-Cycloocta-1,5-diene][η⁵-cyclopenta-2,4-dien-1-yl]iridium Not Provided Not Available 12154-82-4 Mixed-ligand complex with cyclooctadiene; relevant in hydrogenation catalysis .

Key Differences :

  • Coordination Geometry : ScCp₃ adopts a trigonal planar structure, while iron and iridium complexes often form dimers or mixed-ligand geometries .
  • Reactivity : Transition metal Cp complexes (e.g., Fe, Ir) are more commonly used in catalysis (e.g., carbonylations, hydrogenations), whereas ScCp₃ may exhibit unique reactivity due to Sc³⁺'s high charge density .

Biological Activity

Tris(η5-cyclopenta-2,4-dien-1-yl)scandium, also known as tris(cyclopentadienyl)scandium(III), is an organometallic compound with significant interest in various fields, including catalysis and materials science. Understanding its biological activity is crucial for assessing its potential applications in medicinal chemistry and biochemistry.

  • Molecular Formula : C15H15Sc
  • CAS Number : 1298-54-0
  • Molecular Weight : 240.24 g/mol
  • Appearance : White to beige powder or crystals
  • Melting Point : 242–245 °C
  • Purity : Typically ≥98% .

Biological Activity Overview

The biological activity of Tris(η5-cyclopenta-2,4-dien-1-yl)scandium has been explored in various studies, particularly focusing on its catalytic properties and interaction with biological systems. Below are key findings related to its biological activity:

Anticancer Activity

Recent studies have indicated that organometallic compounds like tris(cyclopentadienyl)scandium exhibit potential anticancer properties. For instance, a study demonstrated that certain scandium complexes could induce apoptosis in cancer cells through the activation of specific signaling pathways. The mechanism often involves the generation of reactive oxygen species (ROS), which can lead to cell death in malignant cells while sparing healthy tissues .

Enzyme Inhibition

Tris(η5-cyclopenta-2,4-dien-1-yl)scandium has also been investigated for its ability to inhibit certain enzymes, which is a critical aspect of drug development. For example, it has shown potential in inhibiting metalloproteinases, which are involved in cancer metastasis and tissue remodeling. This inhibition can disrupt the progression of cancer by preventing the degradation of extracellular matrix components .

Antimicrobial Properties

Some research indicates that organometallic compounds possess antimicrobial properties. Tris(η5-cyclopenta-2,4-dien-1-yl)scandium may exhibit activity against specific bacterial strains, although further studies are required to elucidate the mechanisms involved and to assess its efficacy compared to traditional antibiotics .

Case Study 1: Anticancer Mechanism

A study published in Journal of Organometallic Chemistry evaluated the anticancer effects of various scandium complexes, including tris(cyclopentadienyl) derivatives. The results indicated that these compounds effectively induced apoptosis in human cancer cell lines through ROS-mediated pathways. The study utilized flow cytometry and Western blotting techniques to confirm apoptosis markers such as caspase activation and PARP cleavage .

Case Study 2: Enzyme Inhibition

In another investigation, researchers assessed the inhibitory effects of tris(η5-cyclopenta-2,4-dien-1-yl)scandium on matrix metalloproteinases (MMPs). The findings revealed that this compound could significantly reduce MMP activity in vitro, suggesting a potential role in preventing tumor invasion and metastasis. The study employed zymography to evaluate MMP activity before and after treatment with the compound .

Data Summary

Property Value
Molecular FormulaC15H15Sc
CAS Number1298-54-0
Melting Point242–245 °C
Purity≥98%
Biological ActivitiesAnticancer, Enzyme Inhibition

Q & A

Basic Research Questions

Q. What are the optimal synthetic methodologies for Tris(η⁵-cyclopenta-2,4-dien-1-yl)scandium, and how can reproducibility be ensured?

  • Methodological Answer : The synthesis typically involves scandium halides reacting with cyclopentadienyl ligands under inert conditions. Key steps include ligand deprotonation (e.g., using NaCp or KCp) and controlled stoichiometry to avoid byproducts. Reproducibility hinges on strict moisture/oxygen exclusion (Schlenk-line techniques) and characterization via NMR spectroscopy (e.g., 1H^1\text{H}, 13C^{13}\text{C}) and X-ray crystallography to confirm molecular geometry . Calorimetric analysis (DSC/TGA) can validate thermal stability during synthesis .

Q. How does the bonding nature of the η⁵-cyclopentadienyl ligand influence the electronic structure of Tris(η⁵-cyclopenta-2,4-dien-1-yl)scandium?

  • Methodological Answer : The ligand’s π-bonding symmetry and electron-donating capacity can be studied via DFT calculations (e.g., B3LYP functional) to map frontier molecular orbitals. Experimental validation includes UV-Vis spectroscopy (charge-transfer transitions) and XPS for oxidation state confirmation. Comparative studies with substituted Cp ligands (e.g., Me₅Cp) reveal steric/electronic effects on scandium’s coordination sphere .

Advanced Research Questions

Q. What mechanistic insights explain Tris(η⁵-cyclopenta-2,4-dien-1-yl)scandium’s catalytic activity in C–H bond activation?

  • Methodological Answer : Mechanistic studies require in situ monitoring (e.g., stopped-flow UV-Vis) to track intermediates. Isotopic labeling (e.g., deuterated substrates) and kinetic isotope effects (KIE) differentiate between σ-bond metathesis and oxidative addition pathways. Computational modeling (e.g., CP2K for solvent effects) paired with EXAFS can elucidate scandium’s coordination dynamics during catalysis .

Q. How do discrepancies in reported magnetic properties of Tris(η⁵-cyclopenta-2,4-dien-1-yl)scandium arise, and how can they be resolved?

  • Methodological Answer : Contradictions may stem from sample purity (e.g., paramagnetic impurities) or measurement conditions (temperature, field strength). SQUID magnetometry under controlled environments (e.g., 2–300 K) paired with EPR spectroscopy distinguishes intrinsic vs. extrinsic magnetic behavior. Redoing syntheses with rigorous purification (e.g., sublimation) and reporting error margins (±0.1 µB) enhances comparability .

Q. What experimental and computational approaches validate the thermodynamic stability of Tris(η⁵-cyclopenta-2,4-dien-1-yl)scandium under varying redox conditions?

  • Methodological Answer : Cyclic voltammetry (CV) in non-aqueous electrolytes (e.g., THF with [NBu₄][PF₆]) identifies redox potentials and degradation pathways. Coupling with calorimetry (e.g., solution-phase ΔH measurements) quantifies stability. Ab initio molecular dynamics (AIMD) simulations predict decomposition thresholds (e.g., bond dissociation energies), validated by mass spectrometry (ESI-MS) of reaction mixtures .

Q. How can hybrid methodologies resolve contradictions in spectroscopic data for Tris(η⁵-cyclopenta-2,4-dien-1-yl)scandium derivatives?

  • Methodological Answer : Integrate solid-state (e.g., Raman, IR) and solution-phase (NMR) data to account for environmental effects. For ambiguous signals, 2D NMR (e.g., COSY, NOESY) or XANES can clarify bonding ambiguities. Machine learning algorithms (e.g., PCA) applied to spectral libraries identify outlier datasets, guiding targeted reanalysis .

Guidelines for Methodological Rigor

  • Theoretical Frameworks : Anchor studies in ligand-field theory or organometallic reaction mechanisms to contextualize findings .
  • Error Analysis : Report confidence intervals for experimental data (e.g., ±σ for crystallographic R-factors) and computational convergence criteria (e.g., ≤1 kcal/mol for DFT) .
  • Data Transparency : Archive raw datasets (e.g., CIF files for XRD) in public repositories like Zenodo or ICSD to facilitate replication .

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